N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound that features a carbazole moiety linked to a quinoxaline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide typically involves multiple steps. One common route starts with the preparation of 9-ethyl-9H-carbazole, which is synthesized by reacting carbazole with bromoethane in the presence of potassium hydroxide . The resulting 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide to yield 9-ethyl-9H-carbazol-3-carbaldehyde .
In the next step, 9-ethyl-9H-carbazol-3-carbaldehyde is reacted with 2,3-diphenylquinoxaline-6-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired this compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The compound’s photophysical properties also make it useful in optoelectronic applications, where it can emit light upon excitation.
Comparison with Similar Compounds
Similar Compounds
N-(9-ethyl-9H-carbazol-3-yl)-2-methoxyacetamide: Similar structure but with a methoxy group instead of the quinoxaline moiety.
5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: Contains a thiadiazole ring instead of the quinoxaline ring.
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide is unique due to its combination of a carbazole and quinoxaline moiety, which imparts distinct photophysical and biological properties. This makes it particularly valuable in both medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N4O/c1-2-39-31-16-10-9-15-27(31)28-22-26(18-20-32(28)39)36-35(40)25-17-19-29-30(21-25)38-34(24-13-7-4-8-14-24)33(37-29)23-11-5-3-6-12-23/h3-22H,2H2,1H3,(H,36,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUACDFWKDFQQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C71 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60414083 | |
Record name | 6-Quinoxalinecarboxamide, N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622803-83-2 | |
Record name | 6-Quinoxalinecarboxamide, N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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